1-Bromo-5-methoxy-2,4-dimethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-bromo-5-methoxy-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H11BrO/c1-6-4-7(2)9(11-3)5-8(6)10/h4-5H,1-3H3 |
InChI Key |
TVEFXWXDXJRSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Br)C |
Origin of Product |
United States |
Derivation of Phenolic Precursors from Lignin
The initial step involves the catalytic conversion of lignin (B12514952) into simpler phenolic units. Various methods have been developed to depolymerize lignin into valuable aromatic monomers.
| Catalyst System | Lignin Source | Key Products | Reference |
| Pt/HZSM-23 | Kraft Lignin | Substituted phenols, aromatics | mdma.ch |
| HY Zeolite | Various | Phenol (B47542) | acs.org |
| Pt/C and MoP/SiO₂ | Pine Wood | Phenol, 4-alkylphenols | unive.itd-nb.info |
| Tungsten Phosphide | Alkaline Lignin | Guaiacol, 2-methoxy-4-methyl-phenol | elsevierpure.com |
Green C Alkylation Methylation of Phenols
To obtain the desired 2,4-dimethyl substitution pattern, a regioselective C-alkylation of a renewable phenol (B47542) precursor is required. While traditional Friedel-Crafts alkylation often employs hazardous Lewis acids and halogenated solvents, greener alternatives are being developed. acs.orgncl.res.inresearchgate.net The selective ortho-methylation of phenol with methanol (B129727) over solid acid or mixed-oxide catalysts represents a more sustainable approach. ncl.res.ingoogle.comunimi.itconicet.gov.ar For instance, copper-manganese (B8546573) mixed oxide spinels have shown high ortho-selectivity for phenol methylation. ncl.res.in
Sustainable O Methylation
The introduction of the methoxy (B1213986) group can be achieved through green O-methylation of the corresponding phenol (B47542). Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent, replacing toxic reagents like dimethyl sulfate (B86663) and methyl halides. nih.govthe-innovation.org DMC is non-toxic, biodegradable, and its reactions can be performed catalytically, minimizing waste. nih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate, and can be enhanced by phase-transfer catalysts or continuous-flow reactors. mdma.chunive.itunive.it
Interactive Table: Comparison of Catalytic Systems for O-Methylation of Phenols with DMC
| Catalyst System | Temperature (°C) | Pressure | Selectivity | Reference |
| K₂CO₃ / Tetrabutylammonium Bromide | 90-100 | Atmospheric | High O-selectivity | mdma.ch |
| K₂CO₃ / PEG 6000 | 180 | Atmospheric (Flow) | 100% Anisole (B1667542) | unive.it |
| Cesium Carbonate | 120-160 | Autogenous | Good yields of aryl methyl ethers | elsevierpure.com |
| DBU | 90 | Atmospheric | Efficient for various phenols | nih.gov |
Sustainable Bromination
Mechanistic Pathways of Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is the characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgbyjus.com The reaction generally proceeds via a two-step mechanism. lumenlearning.commasterorganicchemistry.com
The central feature of the EAS mechanism is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex. wikipedia.orglibretexts.org This intermediate is generated in the rate-determining step when the π-electron system of the aromatic ring attacks an electrophile (E⁺). byjus.commasterorganicchemistry.com The formation of the arenium ion temporarily disrupts the aromaticity of the ring, resulting in a positively charged intermediate. lumenlearning.comwikipedia.org
The stability of this arenium ion is crucial to the reaction rate and is significantly influenced by the substituents present on the ring. The positive charge in the arenium ion is delocalized over the carbon atoms of the ring through resonance. wikipedia.org For this compound, the electron-donating methoxy (B1213986) and methyl groups play a significant role in stabilizing the arenium ion intermediate.
Methoxy Group (-OCH₃): The oxygen atom of the methoxy group has lone pairs of electrons that can be donated to the ring through resonance, effectively delocalizing the positive charge. This provides a high degree of stabilization, especially when the electrophilic attack occurs at the ortho or para positions relative to the methoxy group. libretexts.org
Methyl Groups (-CH₃): Alkyl groups, like methyl, are electron-donating through an inductive effect, which also helps to stabilize the adjacent positive charge of the arenium ion. youtube.com
Bromo Group (-Br): While halogens are deactivating due to their inductive electron withdrawal, they possess lone pairs that can participate in resonance donation, which helps to stabilize the positive charge in the arenium ion for ortho and para attack. quora.comlibretexts.org
The combined effect of these groups, particularly the powerful resonance donation from the methoxy group, leads to a relatively stable arenium ion, facilitating the EAS reaction despite the presence of the deactivating bromo substituent.
Regioselectivity in EAS refers to the position at which the incoming electrophile substitutes on the benzene (B151609) ring. This is determined by the directing effects of the existing substituents, which influence the stability of the potential arenium ion intermediates for ortho, meta, and para attack. youtube.compressbooks.pub
In this compound, there are two available positions for substitution (C3 and C6). The directing effects of the four substituents must be considered collectively:
Methoxy Group (-OCH₃): A strongly activating, ortho-, para-director due to resonance electron donation. libretexts.orgpressbooks.pub
Methyl Groups (-CH₃): Activating, ortho-, para-directors due to inductive electron donation. libretexts.orgyoutube.com
Bromo Group (-Br): A deactivating, ortho-, para-director due to opposing inductive withdrawal and resonance donation effects. libretexts.orgleah4sci.com
The combined influence of these groups determines the most favorable position for electrophilic attack. The methoxy group is the most powerful activating group present and will strongly direct incoming electrophiles to its ortho and para positions. youtube.com Similarly, the methyl and bromo groups also direct ortho and para. The position C6 is ortho to the methoxy group and one of the methyl groups, while the position C3 is ortho to the other methyl group and the bromo group. Due to the powerful activating and directing effect of the methoxy group, substitution is most likely to occur at position C6. Steric hindrance from the adjacent methyl group at C4 might slightly disfavor this position compared to an unhindered site, but the electronic activation is typically the dominant factor. youtube.com
| Substituent | Position | Electronic Effect | Classification | Directing Preference |
|---|---|---|---|---|
| -Br | C1 | Inductive Withdrawal (-I), Resonance Donation (+R) | Deactivating, Ortho-, Para-Director | C2, C6, C4 |
| -CH₃ | C2 | Inductive Donation (+I) | Activating, Ortho-, Para-Director | C1, C3, C5 |
| -CH₃ | C4 | Inductive Donation (+I) | Activating, Ortho-, Para-Director | C3, C5 |
| -OCH₃ | C5 | Inductive Withdrawal (-I), Resonance Donation (+R) | Strongly Activating, Ortho-, Para-Director | C4, C6 |
The outcome of some EAS reactions can be governed by whether the reaction is under kinetic or thermodynamic control. pressbooks.pub
Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (the kinetic product). This corresponds to the reaction pathway with the lowest activation energy. libretexts.orglibretexts.org
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing an equilibrium to be established. The major product will be the most stable one (the thermodynamic product), regardless of how fast it is formed. pressbooks.publibretexts.org
For polysubstituted benzenes like this compound, steric hindrance can influence the activation energy. youtube.com For instance, attack at a sterically hindered position might have a higher activation energy than attack at a less hindered one. If the product resulting from attack at the sterically hindered but electronically favored position is more stable, it could be the thermodynamic product, while the product from the less hindered position could be the kinetic product. In the case of this specific compound, the directing groups strongly favor the available positions, and significant divergence between kinetic and thermodynamic products would depend on the specific electrophile and reaction conditions.
While the initial step of EAS involves the addition of an electrophile to the aromatic ring, the reaction pathway overwhelmingly favors substitution over addition. libretexts.org After the formation of the arenium ion, the subsequent step is the loss of a proton to restore the highly stable aromatic π-system. byjus.comlumenlearning.com The alternative, an electrophilic aromatic addition reaction (AdEAr), would involve the capture of a nucleophile by the arenium ion. This pathway is energetically unfavorable because it would result in a non-aromatic cyclohexadiene derivative, thus losing the significant resonance stabilization energy of the benzene ring. libretexts.org
However, some computational studies have suggested that for certain reactions, such as the halogenation of activated rings, an addition-elimination pathway that avoids a distinct arenium ion intermediate might be competitive with the traditional EAS mechanism. nih.gov
Mechanistic Pathways of Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic Aromatic Substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. chemistrysteps.combyjus.com This reaction is less common than EAS and typically requires specific substrate features. libretexts.org For a compound like this compound, the feasibility of SₙAr depends on the reaction mechanism.
There are two primary mechanisms for SₙAr:
Addition-Elimination: This mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. ncrdsip.comjove.com These groups are necessary to stabilize the negative charge of the intermediate (a Meisenheimer complex) formed when the nucleophile adds to the ring. chemistrysteps.comjove.com this compound lacks strong electron-withdrawing groups; instead, it possesses electron-donating methoxy and methyl groups. These groups would destabilize the negatively charged intermediate, making the addition-elimination pathway highly unfavorable. youtube.com
Elimination-Addition (Benzyne Mechanism): This mechanism does not require electron-withdrawing groups but proceeds in the presence of a very strong base, such as potassium amide (KNH₂). chemistrysteps.comncrdsip.com The reaction involves two steps:
Elimination: The strong base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group (the bromo group). This is followed by the elimination of the leaving group to form a highly reactive benzyne (B1209423) intermediate. ncrdsip.comyoutube.com For this compound, there is only one hydrogen ortho to the bromo group (at C6), so only one benzyne intermediate is possible.
Addition: The nucleophile then adds to one of the two carbons of the triple bond in the benzyne intermediate. Subsequent protonation yields the final product. ncrdsip.com Nucleophilic attack on the benzyne derived from this substrate could occur at either C1 or C2, potentially leading to a mixture of two isomeric products. A similar reaction has been described for 1-bromo-3-methoxy-5-methylbenzene. chegg.com
| Mechanism | Requirements | Feasibility for this Compound | Rationale |
|---|---|---|---|
| Addition-Elimination | Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to leaving group. | Very Low / Unlikely | The ring is substituted with electron-donating groups (-OCH₃, -CH₃), which would destabilize the required Meisenheimer complex intermediate. youtube.com |
| Elimination-Addition (Benzyne) | Very strong base (e.g., KNH₂) and a hydrogen ortho to the leaving group. | Possible | The compound has a hydrogen at the C6 position, allowing for the formation of a benzyne intermediate upon treatment with a sufficiently strong base. ncrdsip.comchegg.com |
Influence of Electron-Withdrawing and Electron-Donating Groups on SNAr Reactivity
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides. The feasibility and rate of SNAr reactions are profoundly influenced by the nature of the substituents on the aromatic ring. Generally, the presence of strong electron-withdrawing groups (EWGs) is a prerequisite for a successful SNAr reaction. chemistrysteps.comwikipedia.org These groups, such as nitro (-NO2) or cyano (-CN), when positioned ortho or para to the leaving group, stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance. libretexts.org This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution.
Conversely, electron-donating groups (EDGs) on the aromatic ring deactivate it towards nucleophilic attack. libretexts.org By increasing the electron density of the benzene ring, EDGs make the ring less electrophilic and thus less susceptible to attack by nucleophiles. In the case of this compound, the substituents are predominantly electron-donating. The methoxy group (-OCH3) is a strong electron-donating group due to its ability to donate a lone pair of electrons to the ring via the resonance effect. The two methyl groups (-CH3) are also electron-donating, primarily through an inductive effect.
Given the electronic properties of its substituents, this compound is expected to be highly unreactive in SNAr reactions under standard conditions. The cumulative electron-donating effect of the methoxy and two methyl groups would significantly increase the electron density of the aromatic ring, making it a poor substrate for nucleophilic attack. For a successful SNAr reaction to occur on such an electron-rich system, extremely harsh reaction conditions or a different reaction mechanism, such as one involving a benzyne intermediate, would likely be necessary. chemistrysteps.com
Structure-Reactivity Relationships in Substituted Benzene Systems
The interplay of electronic and steric effects governs the reactivity of substituted benzene derivatives. Quantitative relationships, such as the Hammett equation, provide a framework for understanding and predicting how substituents will influence reaction rates and equilibria.
Hammett Equation and Substituent Constants Analysis
The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of a benzene ring. wikipedia.org It is expressed as:
log(k/k₀) = σρ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.
Substituent constants (σ) are a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group. The reaction constant (ρ) provides insight into the nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (development of negative charge in the transition state), which is characteristic of SNAr reactions.
For this compound, we can analyze the expected electronic effects based on the substituent constants for the individual groups.
Interactive Data Table: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
Note: The values presented are standard Hammett constants. The actual electronic effect in a polysubstituted system can be more complex than a simple summation of these values.
In this compound, the methoxy group is para to a methyl group and meta to the bromo leaving group and the other methyl group. The methyl groups are ortho and para to the methoxy group and ortho and meta to the bromo group. The cumulative effect of these electron-donating groups results in a highly electron-rich aromatic ring, which, as previously discussed, is detrimental to SNAr reactivity. The strongly negative σ_para value of the methoxy group and the negative σ values of the methyl groups all contribute to this deactivation.
Steric Hindrance Effects on Reactivity
Steric hindrance arises from the spatial arrangement of atoms and can significantly impact reaction rates by impeding the approach of a reactant to the reaction center. In this compound, the bromine atom is flanked by a methyl group in the ortho position (C2) and is in a meta position relative to the other methyl group (C4) and the methoxy group (C5).
Other Relevant Reaction Pathways (e.g., Oxidation and Reduction of Aromatic Ring Substituents)
While SNAr reactions are unlikely, the substituents on this compound can undergo other transformations, such as oxidation and reduction.
Oxidation:
The methyl groups on the aromatic ring are susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize benzylic carbons that have at least one hydrogen atom. In the case of this compound, both methyl groups could potentially be oxidized to carboxylic acid groups, yielding a substituted benzoic acid derivative. The methoxy group is generally stable to oxidation under these conditions. Electrochemical oxidation of similar methylated anisoles has also been studied, leading to the formation of cation radicals that can undergo further reactions. researchgate.net
Reduction:
The aromatic ring itself can be reduced under specific conditions. The Birch reduction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can reduce electron-rich aromatic rings. ic.ac.uk For anisole (B1667542) (methoxybenzene), the Birch reduction typically yields 1-methoxy-1,4-cyclohexadiene. stackexchange.com It is plausible that this compound could undergo a similar reduction of the aromatic ring. Additionally, the bromo substituent could potentially be removed via catalytic hydrogenation or by using reducing agents like tributyltin hydride, a process known as hydrodehalogenation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are anticipated. The aromatic region would likely display a single proton signal, a singlet, due to the isolated aromatic proton. The methoxy group protons would also present as a sharp singlet, typically resonating in the range of 3.8-4.0 ppm. Furthermore, two separate singlets are expected for the two non-equivalent methyl groups attached to the benzene ring, with their chemical shifts influenced by the neighboring substituents.
Anticipated ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Singlet |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Methyl (-CH₃) | ~2.3 | Singlet |
| Methyl (-CH₃) | ~2.2 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides critical information regarding the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the eight carbon atoms of the benzene ring and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents (bromo, methoxy, and methyl groups). The carbon atom attached to the bromine would be expected to resonate at a lower field compared to the others. The methoxy carbon signal would appear in the typical range for such groups, generally between 55-60 ppm. The two methyl carbons would also show distinct signals.
Anticipated ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) (Predicted) |
| C-Br | 115 - 120 |
| C-OCH₃ | 155 - 160 |
| C-CH₃ (ortho to Br) | 120 - 125 |
| C-CH₃ (para to Br) | 135 - 140 |
| Quaternary C | 130 - 145 |
| Aromatic CH | 110 - 130 |
| -OCH₃ | 55 - 60 |
| -CH₃ | 15 - 25 |
| -CH₃ | 15 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. In this specific molecule, with its isolated aromatic proton and singlet methyl groups, significant correlations would not be expected, confirming their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be instrumental in assigning the protonated aromatic carbon and the methyl carbons to their corresponding proton signals.
Solid-State NMR Applications
While solution-state NMR is more common for small organic molecules, solid-state NMR (ssNMR) could provide valuable information if the compound is a solid and difficult to dissolve or if studying its crystalline packing and polymorphism is of interest. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material, offering insights into the molecular structure and conformation in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the determination of the elemental formula with high confidence. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Anticipated HRMS Data for this compound
| Ion | Calculated m/z (for C₉H₁₁⁷⁹BrO) | Calculated m/z (for C₉H₁₁⁸¹BrO) |
| [M]⁺ | 213.9997 | 215.9976 |
The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure. Key fragments would likely arise from the loss of a methyl group, a methoxy group, or a bromine atom, providing further structural evidence.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, after initial ionization (typically via Electron Ionization, EI), the molecular ion (M⁺˙) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) is selected. This ion is then subjected to collision-induced dissociation (CID), leading to predictable fragmentation pathways that provide structural confirmation.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Plausible Structure of Fragment |
|---|---|---|---|
| 214/216 | 199/201 | CH₃• (15 Da) | Loss of a methyl radical from a methoxy or aryl methyl group |
| 214/216 | 183/185 | CH₃O• (31 Da) | Loss of a methoxy radical |
| 214/216 | 135 | Br• (79/81 Da) | Loss of a bromine radical |
| 199/201 | 171/173 | CO (28 Da) | Loss of carbon monoxide from the ion after methyl loss |
Advanced Ionization Techniques (e.g., Electrospray Ionization, Fast Atom Bombardment)
The choice of ionization technique is critical for the successful mass spectrometric analysis of a compound. For a neutral, relatively volatile, and thermally stable molecule like this compound, Electron Ionization (EI) is the most common and suitable method, providing a characteristic mass spectrum and extensive fragmentation for structural elucidation.
However, advanced ionization techniques can be considered, though they may be less conventional for this specific compound type:
Electrospray Ionization (ESI): This is a soft ionization technique primarily used for polar, large, and thermally labile molecules that can be readily ionized in solution. For this compound, which is non-polar and lacks acidic or basic sites, ESI would be inefficient. Analysis would likely require the formation of a charged adduct with a metal cation (e.g., Ag⁺) to be observed.
Fast Atom Bombardment (FAB): An older technique useful for non-volatile and thermally sensitive compounds. The sample is dissolved in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon). While it could potentially ionize the molecule, GC-MS with EI is generally superior for this type of analyte due to better sensitivity and reproducibility.
For routine analysis, EI remains the technique of choice, while methods like ESI would only be explored under specific circumstances requiring soft ionization.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
For this compound, characteristic vibrational modes can be predicted based on its constituent functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity | Notes |
|---|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong | Characteristic of the benzene ring. |
| Aliphatic C-H Stretch | 2975 - 2850 | Strong | Strong | Asymmetric and symmetric stretching of methyl groups. |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium-Strong | Medium-Strong | Multiple bands indicating the aromatic ring skeletal vibrations. |
| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | Medium-Weak | Characteristic of the aryl-alkyl ether linkage. |
| Symmetric C-O-C Stretch | 1050 - 1020 | Medium | Medium | Characteristic of the aryl-alkyl ether linkage. |
| C-Br Stretch | 650 - 550 | Medium-Strong | Strong | Vibration of the carbon-bromine bond. |
| Ring Bending (Out-of-Plane) | 900 - 675 | Strong | Weak | Substitution pattern on the benzene ring influences this region. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, specifically the π → π* transitions in the aromatic ring of this compound. The benzene ring itself exhibits characteristic absorption bands, which are shifted and intensified by the presence of substituents.
The methoxy (-OCH₃), bromo (-Br), and methyl (-CH₃) groups act as auxochromes, modifying the absorption profile compared to unsubstituted benzene. The methoxy group, in particular, causes a significant bathochromic (red) shift due to the resonance effect of its lone pair of electrons with the aromatic π-system. The bromo and methyl groups also contribute to this shift. Consequently, the fine structure of the B-band (benzenoid band) is typically lost, and it shifts to a longer wavelength with increased intensity.
| Transition | Predicted λmax (nm) | Solvent | Notes |
|---|---|---|---|
| π → π* (E-band) | ~210 - 230 | Ethanol or Hexane | High-energy transition, strong absorption. |
| π → π* (B-band) | ~270 - 290 | Ethanol or Hexane | Lower-energy transition, weaker absorption, shifted from benzene (~255 nm). |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
While a crystal structure for this compound has not been reported in the crystallographic databases, analysis of closely related compounds like 1,5-Dibromo-2,4-dimethoxybenzene provides insight into the expected solid-state conformation. researchgate.net For the title compound, one would expect the benzene ring to be essentially planar, with the substituents lying close to this plane. The analysis would reveal how the molecules pack in the unit cell and identify any significant intermolecular forces, such as C-H···π or Br···Br interactions, that stabilize the crystal structure.
| Parameter | Type of Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, C-O) |
| Bond Angles (°) | Angles between adjacent bonds (e.g., C-O-C) |
| Intermolecular Interactions | Details on hydrogen bonds, halogen bonds, and π-stacking |
Purity Confirmation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for verifying the purity of a chemical compound by separating it from any impurities, starting materials, or by-products from its synthesis.
Gas Chromatography (GC): Given its volatility and thermal stability, this compound is ideally suited for GC analysis. A sample is vaporized and passed through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. A non-polar or mid-polarity column is typically used. Purity is determined by the percentage of the total peak area that corresponds to the main component. A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) detector can be used to identify both the main peak and any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A common method would be reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. Detection is typically performed with a UV detector set to a wavelength where the compound absorbs strongly (e.g., its λmax). The purity is calculated from the relative peak areas in the resulting chromatogram.
| Technique | Parameter | Typical Condition |
|---|---|---|
| Gas Chromatography (GC) | Column | 30 m x 0.25 mm, 5% Phenyl Polysiloxane (e.g., DB-5) |
| Carrier Gas | Helium or Hydrogen | |
| Temperature Program | e.g., 100°C hold 2 min, ramp to 250°C at 10°C/min | |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | |
| High-Performance Liquid Chromatography (HPLC) | Column | 150 mm x 4.6 mm, C18, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | |
| Flow Rate | 1.0 mL/min | |
| Detector | UV at ~280 nm |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries and energies. For 1-bromo-5-methoxy-2,4-dimethylbenzene, DFT would be employed to find the most stable arrangement of its atoms in space (geometry optimization). This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. Such calculations would also yield key electronic properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map, which indicates regions of positive and negative charge.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC) can provide highly accurate predictions of molecular properties. For this compound, these methods could be used to calculate properties such as dipole moment, polarizability, and vibrational frequencies with a high degree of confidence, offering a deeper understanding of its interaction with electromagnetic fields and its infrared spectrum.
Molecular Modeling and Simulation
Beyond static properties, molecular modeling and simulation techniques can explore the dynamic behavior of molecules and their reaction pathways.
The substituents on the benzene (B151609) ring of this compound (bromo, methoxy (B1213986), and two methyl groups) have specific spatial requirements and can rotate around their single bonds to the ring. Conformational analysis involves systematically exploring these rotations to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. For the methoxy group, for instance, the orientation of the methyl group relative to the plane of the benzene ring is of particular interest. Understanding the preferred conformations is crucial as it can significantly influence the molecule's reactivity and intermolecular interactions.
Computational methods can be used to model potential chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction, which connects the reactants, transition states, and products. By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy and the reaction mechanism can be determined. For example, modeling the nucleophilic aromatic substitution at the bromine-bearing carbon would provide insights into the feasibility and kinetics of such a reaction.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the structural or property descriptors of a set of compounds with their chemical reactivity. tubitak.gov.tr These relationships are often expressed as mathematical equations. tubitak.gov.tr In the context of this compound, a QSRR study would involve a series of related compounds where, for example, the nature and position of the substituents are varied. tubitak.gov.tr By calculating various quantum mechanical molecular descriptors (such as HOMO/LUMO energies, charges on atoms, etc.) for each compound and measuring their reaction rates for a specific reaction, a predictive model can be built. tubitak.gov.tr This approach allows for the estimation of reactivity for new, unsynthesized compounds based on their computed structural features. tubitak.gov.tr
Applications in Cheminformatics and Drug Design
Cheminformatics and computational drug design utilize the structural and physicochemical properties of molecules to predict their biological activity and to design new therapeutic agents. The scaffold of this compound, as a substituted aromatic compound, has potential applications in these fields.
Molecular Scaffolding and Bioisosterism: Substituted benzene rings are common motifs in many biologically active compounds and approved drugs. nih.gov The specific substitution pattern of this compound provides a distinct three-dimensional arrangement of functional groups that can be explored for interactions with biological targets. In drug design, this compound could serve as a starting point or a scaffold for the synthesis of new molecules. The concept of bioisosterism, where one functional group is replaced by another with similar properties, could be applied to this scaffold to optimize its pharmacokinetic and pharmacodynamic properties. digitellinc.com
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Should a series of analogues of this compound be synthesized and tested for a particular biological activity, QSAR studies could be employed to identify the key molecular descriptors influencing their potency. researchgate.net These descriptors can be computational and include electronic, steric, and hydrophobic parameters.
The following interactive table illustrates some of the key molecular descriptors that would be calculated for this compound in a typical QSAR study.
| Descriptor | Description | Predicted Influence on Bioactivity |
| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | Higher LogP often correlates with better membrane permeability but can also lead to lower solubility and increased metabolism. |
| Molecular Weight | The mass of the molecule. | Lower molecular weight is generally preferred for better absorption and distribution (Rule of Five). |
| Polar Surface Area (PSA) | The surface area of polar atoms in the molecule. | PSA is related to a molecule's ability to permeate cell membranes. |
| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept hydrogen bonds. | These are crucial for specific interactions with biological targets. |
Docking Studies: If a biological target for a molecule with the this compound scaffold is identified, molecular docking simulations can be performed. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. The substituents on the aromatic ring would play a crucial role in these interactions through hydrophobic, hydrogen bonding, or halogen bonding interactions.
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Organic Molecules
1-Bromo-5-methoxy-2,4-dimethylbenzene serves as a valuable scaffold in the multi-step synthesis of more complex organic molecules. Its utility stems from the presence of a bromine atom, a methoxy (B1213986) group, and two methyl groups on the benzene (B151609) ring. The bromine atom is particularly significant as it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.
These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the strategic introduction of diverse molecular fragments. For instance, the Suzuki-Miyaura reaction enables the coupling of the aryl bromide with boronic acids or esters to form biaryl structures, which are prevalent in many natural products and pharmaceuticals. The Heck reaction facilitates the formation of carbon-carbon bonds with alkenes, leading to substituted styrenyl compounds. Similarly, the Sonogashira coupling with terminal alkynes yields aryl alkynes, which are important precursors for various functional molecules.
While specific examples of the total synthesis of complex natural products using this compound as a starting material are not extensively documented in publicly available literature, the inherent reactivity of its functional groups makes it a theoretically potent intermediate for such endeavors. The strategic positioning of the methoxy and methyl groups can influence the electronic properties and steric environment of the molecule, which can be exploited to control the regioselectivity and stereoselectivity of subsequent synthetic transformations.
Derivatization for Novel Chemical Entities and Analogues
The structural framework of this compound is ripe for derivatization to generate novel chemical entities and analogues with potentially interesting biological or material properties.
Synthesis of Analogues with Tuned Reactivity
By modifying the core structure of this compound, chemists can fine-tune the reactivity of the molecule. For example, the methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized through etherification or esterification. These modifications can alter the molecule's electronic properties, solubility, and intermolecular interactions. The methyl groups can also undergo oxidation or halogenation to introduce new reactive sites.
Such derivatization strategies are crucial in fields like medicinal chemistry, where the systematic modification of a lead compound is a common approach to optimize its pharmacological profile. While direct studies on tuning the reactivity of this compound for specific applications are not widely reported, the principles of physical organic chemistry suggest that such modifications would predictably influence its behavior in chemical reactions.
Incorporation into Complex Molecular Architectures
The functional handles on this compound allow for its incorporation into larger and more complex molecular architectures. Through the aforementioned cross-coupling reactions, this aromatic unit can be linked to other molecular fragments to build up intricate three-dimensional structures. This approach is fundamental in the synthesis of new drug candidates, agrochemicals, and functional materials.
For example, the bromo-substituted aromatic ring can be a key component in the synthesis of polycyclic aromatic hydrocarbons or heterocyclic systems, which are often associated with potent biological activities. The methoxy and dimethyl substituents provide steric and electronic biases that can be leveraged to achieve desired conformations and properties in the final molecule.
Applications in Design of Advanced Organic Materials (e.g., Polymers, Electronic Devices)
The unique electronic and structural characteristics of this compound make it a promising candidate as a monomer or building block for the design of advanced organic materials.
The presence of the bromine atom allows for its polymerization through various cross-coupling polymerization techniques. For instance, Suzuki polymerization of the corresponding boronic acid derivative could lead to the formation of conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxy and dimethyl groups on the benzene ring can enhance the solubility of the resulting polymers, which is a crucial factor for their processability into thin films for device fabrication.
Furthermore, the specific substitution pattern of this compound can influence the packing and morphology of the resulting materials in the solid state. This is a critical determinant of their electronic properties, such as charge carrier mobility. While specific research detailing the synthesis and characterization of polymers or electronic devices derived directly from this compound is limited, the broader field of conjugated polymer chemistry provides a strong basis for its potential in these applications. The ability to functionalize the aromatic ring through the bromo-substituent opens up possibilities for creating a wide range of materials with tailored optical and electronic properties.
Environmental Transformation and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes such as photolysis and hydrolysis.
Photolysis, or photodegradation, is the breakdown of chemical compounds by light energy. For aromatic compounds, this process can be influenced by the presence of various functional groups on the benzene (B151609) ring. In the case of 1-Bromo-5-methoxy-2,4-dimethylbenzene, the primary photolytic pathway is expected to be the cleavage of the carbon-bromine (C-Br) bond. The energy from sunlight, particularly in the UV spectrum, can be sufficient to induce homolytic cleavage of the C-Br bond, leading to the formation of a debrominated radical species. This is a common degradation pathway for brominated aromatic compounds, including certain brominated flame retardants and pesticides. nih.gove3s-conferences.org
The resulting aryl radical is highly reactive and can subsequently abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form 1-methoxy-2,4-dimethylbenzene. Further photodegradation of this and other intermediates can occur, potentially leading to the oxidation of the methyl groups or the cleavage of the aromatic ring over extended periods of light exposure. The rate of photolysis can be affected by environmental factors such as the intensity of solar radiation, the presence of photosensitizing agents in the water or soil, and the physical state of the compound. nih.gov
Table 1: Potential Photolytic Degradation Products of this compound
| Parent Compound | Potential Intermediate Products | Potential Final Products |
| This compound | 1-methoxy-2,4-dimethylbenzene, Brominated phenols | Carbon dioxide, Water, Bromide ions |
This table is illustrative and based on the photodegradation pathways of similar brominated aromatic compounds.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Ether linkages, such as the methoxy (B1213986) group in this compound, can undergo acidic cleavage. khanacademy.orgchemistrysteps.commasterorganicchemistry.com However, under typical environmental pH conditions (ranging from acidic to slightly alkaline), the methoxy group on an aromatic ring is generally stable and resistant to hydrolysis. Significant hydrolysis of aryl ethers typically requires strong acidic conditions that are not commonly found in the natural environment. khanacademy.orgchemistrysteps.commasterorganicchemistry.com
Similarly, the carbon-bromine bond on an aromatic ring is generally resistant to hydrolysis under ambient environmental conditions. Therefore, hydrolytic transformation is not considered a major degradation pathway for this compound in the environment.
Biotic Degradation Mechanisms (Microbial)
Microbial degradation is a key process in the environmental breakdown of organic pollutants. Various microorganisms, including bacteria and fungi, have evolved enzymatic pathways to transform and mineralize a wide range of aromatic compounds. nih.govbohrium.commdpi.com
A primary and well-documented microbial transformation pathway for methoxylated aromatic compounds is O-dealkylation, specifically demethylation in this case. rsc.orgmdpi.com Certain aerobic and anaerobic microorganisms possess monooxygenase or other enzyme systems that can cleave the ether bond of the methoxy group. rsc.orgmdpi.com This reaction would transform this compound into 4-Bromo-2,5-dimethylphenol.
This O-demethylation step is significant as it increases the polarity of the molecule and often makes the resulting phenol (B47542) more susceptible to further microbial attack. nih.govnih.gov The presence of halogen substituents can influence the rate of this process. nih.gov
Following initial transformations such as O-demethylation, the resulting phenolic intermediate, 4-Bromo-2,5-dimethylphenol, can undergo further microbial degradation. A common pathway for the breakdown of aromatic rings by microorganisms involves hydroxylation, where one or more hydroxyl groups are added to the ring. nih.goveurekalert.orgchemeurope.comnih.govnagoya-u.ac.jp This is typically catalyzed by monooxygenase or dioxygenase enzymes.
The introduction of a second hydroxyl group can lead to the formation of a catechol or a hydroquinone (B1673460) derivative. These dihydroxylated intermediates are then susceptible to enzymatic ring cleavage, either through ortho- or meta-cleavage pathways. This cleavage breaks open the aromatic ring, forming aliphatic dicarboxylic acids that can then be further metabolized by the microorganism through central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization to carbon dioxide and water. nih.gov
The presence of a bromine atom on the aromatic ring is a key feature influencing the microbial degradation of this compound. Microorganisms have developed various strategies to deal with halogenated aromatic compounds. nih.govbohrium.com One crucial step is dehalogenation, the removal of the halogen substituent. This can occur either aerobically or anaerobically.
Table 2: Potential Biotic Degradation Pathways and Products of this compound
| Initial Step | Intermediate Products | Subsequent Steps | Potential Final Products |
| O-Dealkylation | 4-Bromo-2,5-dimethylphenol | Aromatic Ring Hydroxylation, Dehalogenation | Aliphatic acids, Carbon dioxide, Water, Bromide ions |
| Reductive Dehalogenation | 1-methoxy-2,4-dimethylbenzene | O-Dealkylation, Aromatic Ring Hydroxylation | Aliphatic acids, Carbon dioxide, Water |
| Aromatic Ring Hydroxylation | Brominated and methoxylated catechols/hydroquinones | Dehalogenation, Ring Cleavage | Aliphatic acids, Carbon dioxide, Water, Bromide ions |
This table is illustrative and based on established microbial degradation pathways for similar halogenated and methoxylated aromatic compounds.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Strategies
The quest for novel synthetic strategies is driven by the need for greater efficiency, atom economy, and the ability to construct complex molecules with high precision. For a molecule such as 1-Bromo-5-methoxy-2,4-dimethylbenzene, this involves exploring advanced catalytic systems and novel bond-forming reactions.
Advanced catalysis offers milder and more selective alternatives to traditional synthetic methods. These approaches are at the forefront of green chemistry and provide powerful tools for the synthesis of functionalized aromatic rings.
Enzyme Catalysis : Biocatalysis, through the use of enzymes, presents a highly selective and environmentally benign approach to halogenation. researchgate.net Halogenating enzymes, such as flavin-dependent halogenases, can catalyze the regioselective bromination of electron-rich aromatic substrates under mild conditions, using benign halide salts. microsoft.comrenewable-carbon.eunih.gov Future research could focus on identifying or engineering enzymes that can specifically act on a 1-methoxy-2,4-dimethylbenzene precursor, offering a green alternative to traditional bromination methods that often require harsh reagents. While currently more common for substrates like tryptophans and pyrroles, the scope of enzymatic halogenation is an active area of investigation. nih.gov
Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C and C-X bonds under exceptionally mild conditions. spectroscopyonline.commt.combohrium.com This strategy allows for the direct cleavage of high-energy bonds and can streamline multi-step syntheses. bohrium.comnih.gov For the synthesis of compounds like this compound, photocatalysis could enable novel C-H functionalization or cross-coupling reactions, potentially reducing the need for pre-functionalized starting materials and stoichiometric oxidants. bohrium.comnih.gov
Organocatalysis : The use of small organic molecules as catalysts has become a major pillar of modern synthesis, paralleling metal and enzyme catalysis. nih.gov Organocatalysis offers the advantages of being metal-free, less toxic, and cost-effective. researchgate.net The merging of organocatalysis with C-H bond functionalization is a particularly promising area, enabling the direct and selective introduction of functional groups onto an aromatic core. nih.govbesjournal.comrsc.org Research in this area could lead to new methods for the direct bromination or functionalization of the 1-methoxy-2,4-dimethylbenzene scaffold, avoiding the use of heavy metals. acs.org
| Catalysis Type | Potential Application in Synthesis | Key Advantages |
| Enzyme Catalysis | Regioselective bromination of a methoxy-dimethylbenzene precursor. | High selectivity, mild reaction conditions, environmentally benign. researchgate.netrenewable-carbon.eu |
| Photocatalysis | C-H functionalization or cross-coupling reactions. | Mild conditions, high functional group tolerance, avoids harsh reagents. spectroscopyonline.combohrium.comnih.gov |
| Organocatalysis | Direct, metal-free C-H functionalization and halogenation. | Metal-free, low toxicity, cost-effective, mild conditions. nih.govresearchgate.netbesjournal.com |
Direct C-H functionalization is a paradigm-shifting strategy in organic synthesis, as it allows for the conversion of ubiquitous C-H bonds into new C-C or C-X bonds, bypassing the need for pre-functionalized substrates. acs.org This approach significantly improves atom and step economy. For a molecule with multiple C-H bonds like this compound, achieving high regioselectivity is a key challenge.
Future research will likely focus on the development of new directing groups and catalyst systems to control the position of functionalization on the benzene (B151609) ring. nih.gov The electron-donating methoxy (B1213986) and methyl groups on the precursor, 1-methoxy-2,4-dimethylbenzene, direct electrophilic substitution to specific positions. kit.edu However, C-H activation can offer alternative selectivities. For instance, distal C-H functionalization of alkoxyarenes has been achieved using organic photoredox catalysis, enabling the introduction of functional groups at positions not easily accessible through classical methods. nih.gov Continued exploration in this area could uncover novel pathways to synthesize not only this compound but also a wide array of its isomers and analogs with unique substitution patterns.
Integration of Artificial Intelligence and Machine Learning in Synthesis Planning
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
The optimization of synthetic reactions relies on a detailed understanding of reaction kinetics, intermediates, and byproducts. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are becoming indispensable tools for this purpose. mt.com
Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, products, and intermediates as the reaction progresses without the need for sampling. spectroscopyonline.combohrium.comrsc.org This continuous stream of data provides deep mechanistic insights and allows for the rapid optimization of reaction conditions like temperature, pressure, and catalyst loading. mt.comrsc.org For the synthesis of this compound, these methods could be used to monitor the bromination step, ensuring complete conversion and minimizing the formation of over-brominated or isomeric impurities. The ability to monitor reactions in real-time is crucial for improving reaction efficiency, yield, and safety, especially during scale-up. mt.com
Expanding the Scope of Structure-Reactivity-Function Relationships
Understanding the relationship between a molecule's structure and its chemical reactivity and function is a fundamental goal in chemistry. nih.govresearchgate.net For substituted benzenes, this involves quantifying how different substituents influence the electronic properties of the aromatic ring and, consequently, its behavior in chemical reactions and biological systems. msu.edulibretexts.org
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the structural or physicochemical properties of compounds with their activities. nih.govnih.govbesjournal.comacs.org Future research will involve developing more sophisticated QSAR models for polysubstituted benzenes to predict their reactivity in various transformations. Theoretical approaches, such as calculating molecular electrostatic potentials and atomic charges, combined with experimental data from techniques like IR spectroscopy, can provide a deeper understanding of nucleophilic and electrophilic reactivities. nih.govacs.org By expanding these models to include a wider range of compounds like this compound, chemists can better predict the outcomes of new reactions and design molecules with desired functionalities.
Exploration of Sustainable Synthetic Routes and Feedstocks for Aromatic Compounds
The chemical industry's reliance on fossil fuels as the primary source for aromatic compounds is a major sustainability challenge. nih.govresearchgate.net A significant emerging trend is the development of synthetic routes that utilize renewable feedstocks derived from biomass. rsc.org
Lignocellulosic biomass, a major component of wood and agricultural waste, is the largest natural source of aromatic compounds on Earth. rsc.org Research is focused on efficient methods to depolymerize lignin (B12514952) into valuable aromatic platform chemicals like vanillin, which can then be converted into other substituted benzenes. rsc.org Another promising avenue is the conversion of sugars, derived from cellulose (B213188) or hemicellulose, into aromatic compounds. researchgate.net For example, 5-hydroxymethylfurfural (B1680220) (HMF), a sugar-derived compound, can be used to synthesize a range of aromatic chemicals. researchgate.net The development of catalytic processes to convert these bio-based feedstocks into the precursors needed for synthesizing this compound is a key goal for a more sustainable chemical industry. renewable-carbon.eukit.edu
| Feedstock | Description | Potential for Aromatic Synthesis |
| Lignin | A complex polymer found in plant cell walls; the largest renewable source of aromatics. rsc.org | Can be broken down into valuable aromatic platform chemicals like vanillin. rsc.org |
| Sugars (from Cellulose/Hemicellulose) | Abundant carbohydrates in biomass. | Can be converted to intermediates like 5-hydroxymethylfurfural (HMF) for aromatic synthesis. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Bromo-5-methoxy-2,4-dimethylbenzene, and how can reaction yields be maximized?
- Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized aromatic precursor. For example, bromination of 5-methoxy-2,4-dimethylbenzene using bromine in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperature (0–5°C) can yield the target product. Purification via flash column chromatography (5–10% ethyl acetate/hexane gradient) is recommended to isolate the product with >95% purity . Optimizing stoichiometry (1.1–1.3 equiv. Br₂) and reaction time (2–4 hours) minimizes side products like di-brominated derivatives.
Q. How should researchers purify and characterize this compound?
- Methodological Answer : Post-synthesis purification involves flash column chromatography (silica gel, hexane/ethyl acetate eluent). Characterization requires ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons splitting consistent with meta/para bromine placement). High-resolution mass spectrometry (HRMS) or GC-MS validates molecular weight (C₉H₁₁BrO: theoretical 214.00 g/mol) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to its irritant properties. Avoid inhalation and skin contact. Store in a cool, dry place (<25°C) away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence its reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy and methyl groups create steric hindrance, slowing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can model electron density at the bromine site to predict reactivity. Experimentally, compare reaction rates with less-hindered analogs (e.g., 1-bromo-4-methoxybenzene) under identical conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) to quantify substituent effects .
Q. How can researchers resolve contradictions in reported reaction yields for its use in heterocycle synthesis?
- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loading. For example, in Ullmann coupling with imidazoles, higher yields (75% vs. 40%) are achieved using DMF as solvent (vs. THF) due to better solubility of intermediates. Systematic screening of solvents (polar aprotic vs. ethers) and catalysts (CuI vs. CuBr) is advised .
Q. What advanced spectroscopic or computational methods validate its structural conformation?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive conformation data. If crystals are unavailable, NOESY NMR can probe spatial proximity between methoxy and methyl groups. Computational modeling (e.g., Gaussian, B3LYP/6-31G*) predicts bond angles and torsional strain, corroborating experimental data .
Q. How is this compound utilized as a building block in synthesizing functional materials?
- Methodological Answer : Its bromine serves as a handle for cross-coupling to create π-conjugated polymers for optoelectronics. For example, Sonogashira coupling with ethynylbenzene derivatives produces luminescent materials. Reaction conditions (e.g., PdCl₂(PPh₃)₂, CuI, NEt₃) must exclude moisture to prevent dehalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
